molecular formula C6H13N5 B1455854 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine CAS No. 1250299-56-9

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Cat. No.: B1455854
CAS No.: 1250299-56-9
M. Wt: 155.2 g/mol
InChI Key: XXOGQGNIIXHJTD-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is an organic compound with the molecular formula C6H13N5 It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in nitrogen metabolism, such as nitrogenase and nitrate reductase. These interactions are crucial for the compound’s role in nitrogen fixation and assimilation processes. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in the expression of genes involved in metabolic pathways, stress responses, and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve stress responses. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nitrogenase and nitrate reductase, which are crucial for nitrogen metabolism. The compound can also influence the flux of metabolites through these pathways, leading to changes in the levels of key metabolites such as ammonia and nitrate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is also influenced by its ability to form complexes with metal ions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. Its localization can influence its activity and function, particularly in processes such as gene expression and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine typically involves the formation of the tetrazole ring followed by the introduction of the pentan-3-amine moiety. One common method involves the reaction of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. The resulting intermediate is then subjected to further reactions to introduce the pentan-3-amine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or the amine group.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is unique due to its specific combination of a tetrazole ring and a pentan-3-amine moiety. This structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-3-6(7,4-2)5-8-10-11-9-5/h3-4,7H2,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOGQGNIIXHJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
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3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 3
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 4
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 5
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 6
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

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